molecular formula C17H13Cl2N3O2 B2910349 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 897617-54-8

2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2910349
CAS RN: 897617-54-8
M. Wt: 362.21
InChI Key: JRYLTNWIVJDMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of cells. TSPO is involved in the regulation of mitochondrial function, including the transport of cholesterol and the regulation of apoptosis. DPA-714 has been used in scientific research to study the role of TSPO in various physiological processes.

Mechanism Of Action

2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide binds to TSPO and modulates its activity, leading to changes in mitochondrial function. TSPO is involved in the regulation of cholesterol transport, which is important for the formation of steroid hormones and the maintenance of cell membrane integrity. In addition, TSPO is involved in the regulation of apoptosis, which is important for the removal of damaged cells.
Biochemical and Physiological Effects
2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been shown to protect against neurodegeneration by reducing oxidative stress and apoptosis. 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in lab experiments is its selectivity for TSPO, which allows for the specific targeting of mitochondrial function. However, one limitation of using 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For the use of 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in scientific research include studying its effects on other physiological processes, such as metabolism and aging. In addition, 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide could be used in the development of new therapies for diseases such as inflammation, neurodegeneration, and cancer. Further research is needed to fully understand the potential of 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in these areas.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminobenzamide to yield 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide.

Scientific Research Applications

2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been used in scientific research to study the role of TSPO in various physiological processes, including inflammation, neurodegeneration, and cancer. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been shown to protect against neurodegeneration by reducing oxidative stress and apoptosis.

properties

IUPAC Name

2,5-dichloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)12-8-11(18)5-6-13(12)19/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYLTNWIVJDMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.